(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid
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Overview
Description
“(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a derivative of pyrazole, an organic compound widely used in medicinal chemistry. It has the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol. It is also known as “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” with an empirical formula of C7H15Cl2N3O3 and a molecular weight of 260.12 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid”, often involves reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization .Molecular Structure Analysis
The molecular structure of “(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” can be represented by the SMILES stringO.Cl.Cl.Cc1nn(CC(O)=O)c(C)c1N
. The InChI code is 1S/C7H11N3O2.2ClH.H2O/c1-4-7(8)5(2)10(9-4)3-6(11)12;;;/h3,8H2,1-2H3,(H,11,12);2*1H;1H2
. Physical And Chemical Properties Analysis
“(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid” is a solid . It has the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol.Scientific Research Applications
Coordination Chemistry
In coordination chemistry, derivatives of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid have been explored for their ability to selectively coordinate with metal ions. For instance, cobalt(II) and copper(II) complexes with ligands derived from this compound have been synthesized, demonstrating their utility in forming compounds with specific geometries and potential catalytic or material applications (Hadda et al., 2007).
Synthesis of Novel Compounds
The compound has been utilized as a precursor in the synthesis of diverse organometallic and heterocyclic compounds. For example, reactions involving (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives have led to the creation of dimeric bis[dicarboxylatotetraorganodistannoxanes], which were characterized for their potential bioassay applications, indicating the broad utility of this compound in developing new materials with biological relevance (Wen et al., 2005).
Development of Bioactive Molecules
Furthermore, the structural modification and characterization of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives have been a focus of research aiming at the discovery of new bioactive molecules. Studies have synthesized and evaluated the biological activities of these derivatives, showing their potential as antimicrobial, anticancer, and anti-inflammatory agents. This demonstrates the compound's applicability in medicinal chemistry and drug discovery processes (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3,8H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPJNBBUGOGDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323101 |
Source
|
Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779207 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid | |
CAS RN |
956354-80-6 |
Source
|
Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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